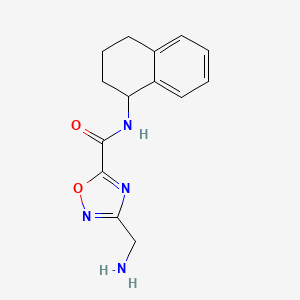

3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c15-8-12-17-14(20-18-12)13(19)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8,15H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKIXRPNAMOHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3=NC(=NO3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₄H₁₆N₄O₂

- CAS Number : 1119452-61-7

- Molecular Weight : 272.31 g/mol

Research indicates that oxadiazole derivatives exhibit a variety of biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives have shown to inhibit specific enzymes involved in cancer progression, such as Axl kinase and alkaline phosphatase .

- Induction of Apoptosis : Certain studies demonstrate that these compounds can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

- Antimicrobial Activity : Some derivatives have also exhibited activity against Mycobacterium tuberculosis, indicating a broad spectrum of pharmacological potential .

Anticancer Activity

A series of studies have evaluated the anticancer effects of this compound against various cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 0.65 | Apoptosis induction via p53 pathway |

| HCT-116 (colon) | 0.87 | Inhibition of Axl kinase |

| PC-3 (prostate) | 0.80 | Enzymatic inhibition |

| A549 (lung) | 0.010 | Cytotoxicity via Axl kinase inhibition |

These results indicate that the compound exhibits potent anticancer activity across multiple cell lines with varying mechanisms contributing to its efficacy.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

- Study on MCF-7 Cells : In a study evaluating the effects on MCF-7 breast cancer cells, treatment with the compound resulted in significant apoptosis as indicated by increased caspase-3 activity and p53 expression levels .

- Inhibition Studies : Another study demonstrated that the compound effectively inhibited Axl kinase with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

- Broad-Spectrum Antimicrobial Activity : The compound has also been tested against resistant strains of Mycobacterium tuberculosis, showing promising results with good metabolic stability and bioavailability .

Scientific Research Applications

The applications of "3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide" are not explicitly detailed within the provided search results. However, the search results offer information regarding similar compounds and their applications, which can provide a broader context.

Here's what can be gathered from the search results:

1. Regarding 3-(Aminomethyl)-N-1,2,3,4-tetrahydronaphthalen-1-yl-1,2,4-oxadiazole-5-carboxamide:

- It is available for purchase as a specialty product for proteomics research .

- A similar product with the product name 3-(aminomethyl)-n-1,2,3,4-tetrahydronaphthalen-1-yl-1,2,4-oxadiazole-5-carboxamide is available from Wonder-Chem .

2. Oxadiazole Derivatives and their applications:

- A review article on 1,3,4-oxadiazole derivatives highlights their various activities, such as anti-inflammatory, anti-HIV, antitubercular, and anticancer properties .

- Certain 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives have demonstrated high anticancer activity in vitro, with some compounds showing promising activity against various cancer cell lines .

- Other 1,3,4-oxadiazoles have been synthesized and evaluated for antimicrobial activity, showing significant antibacterial and moderate antifungal activities .

- Novel 1,2,4-oxadiazole derivatives have applications in drug discovery . Some S-(1,2,4-triazol-3-yl)-2,3-O-cyclopentylidene-D-ribofuranoside derivatives, with a 5-substituted-1,2,4-oxadiazole heterocycle, have shown improved anticancer activity .

- Specific 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic and pro-apoptotic properties against various types of carcinoma .

- Certain N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines have exhibited antitumor activity against different cancer cell lines .

- Some bis-1,2,4-oxadiazole-fused-benzothiazole derivatives have shown biological activity against A549, MCF-7, human amelanotic melanoma (A375), and HT-29 cancer cell lines .

- Linking a nitrotetrazole ring with 1,2,4-oxadiazole through a N-CH2-C bridge creates a new structural type for melt cast materials .

3. Tetrahydronaphthalene Derivatives:

- 3-[3-(aminomethyl)phenyl]-N-$$(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]benzamide is a chemical compound with potential applications, as indicated by its PubChem entry .

- 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is another tetrahydronaphthalene derivative with a PubChem entry, suggesting its potential use in various applications .

Comparison with Similar Compounds

Benzo[1,2,3]Triazole Derivatives (Babulreddy et al., 2012)

Core Structure : Benzo[1,2,3]triazole instead of 1,2,4-oxadiazole.

Key Substituents : Nitrophenyl or trifluoroethyl groups.

Activity : Compounds 20, 21, and 22 exhibited broad-spectrum antibacterial and antifungal activity with MIC values of 150–250 μg/mL against Staphylococcus aureus, Candida albicans, and other pathogens .

Comparison :

- Nitrophenyl groups (electron-withdrawing) may enhance electrophilic interactions but reduce solubility. The target compound’s aminomethyl group (electron-donating) likely improves aqueous solubility.

Pyrazole Derivatives ()

Core Structure : Pyrazole with tetrahydro-naphthalenyl and phenyl substituents.

Molecular Weight : 495.733 g/mol.

Key Features : A 4,5-dihydro-1H-pyrazole core and a thiomorpholinecarbodithioate side chain.

Comparison :

- The pyrazole ring is less electron-deficient than oxadiazole, altering binding interactions.

- The thiomorpholine group introduces sulfur atoms, which may improve membrane permeability but increase metabolic liability.

Benzenesulfonylmethyl-Substituted Oxadiazole ()

Core Structure: 1,2,4-Oxadiazole with benzenesulfonylmethyl and dihydroquinolinylpropyl groups. Comparison:

- The benzenesulfonyl group increases molecular weight and polarity, possibly reducing blood-brain barrier penetration compared to the target compound’s aminomethyl group.

- The dihydroquinolinylpropyl chain introduces a flexible linker, which may improve conformational adaptability for receptor binding.

tert-Butyl-Substituted Oxadiazole ()

Core Structure : 1,2,4-Oxadiazole with tert-butyl and imidazo-pyridin substituents.

Molecular Formula : C₃₀H₃₄N₈O₂.

Key Features : A bulky tert-butyl group and fused imidazo-pyridin ring system.

Comparison :

- The tert-butyl group increases lipophilicity (higher logP), favoring hydrophobic binding pockets. The target compound’s aminomethyl group balances lipophilicity and solubility.

Urea Derivatives ()

Core Structure : Urea instead of oxadiazole.

Key Features : A urea linker with methoxy and methylphenyl groups.

Comparison :

- Ureas provide dual hydrogen-bonding capacity (donor and acceptor), which may enhance target affinity but reduce metabolic stability compared to oxadiazoles.

Key Findings

- Structural Flexibility : The 1,2,4-oxadiazole core in the target compound offers a balance between metabolic stability and hydrogen-bonding capacity compared to triazoles or ureas.

- Substituent Impact: Aminomethyl and tetrahydronaphthalenyl groups synergize to enhance solubility and aromatic interactions, whereas nitro or sulfonyl groups in analogs prioritize target affinity over pharmacokinetics.

- Activity Gaps : While benzo-triazole derivatives show measurable antimicrobial activity, data for the target compound are lacking, necessitating further empirical studies.

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common and classical approach to synthesize 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or activated acids. This method was first introduced by Tiemann and Krüger and has been widely adapted with various improvements:

- Reaction Conditions: Amidoximes react with acyl chlorides or esters in the presence of catalysts like pyridine or tetrabutylammonium fluoride (TBAF) to form the oxadiazole ring.

- Activation of Carboxylic Acids: Coupling reagents such as EDC, DCC, CDI, TBTU, or T3P are often used to activate carboxylic acids for amidoxime cyclization.

- Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times (from hours to minutes) and improve yields, while also reducing solvent use and purification complexity.

- Limitations: Some methods suffer from low yields, long reaction times, harsh conditions, or purification difficulties.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

An alternative method involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles to form the 1,2,4-oxadiazole ring. However, this method is less favored due to:

- Poor reactivity of nitriles.

- Side reactions such as dimerization of nitrile oxides.

- Requirement of expensive catalysts like platinum(IV).

- Difficulties in purification and low yields.

One-Pot and Tandem Reactions

Recent advances have introduced one-pot procedures that combine amidoxime formation and cyclization steps, often under mild conditions and with simple purification protocols. Examples include:

- Use of superbases like NaOH/DMSO to promote cyclization at room temperature.

- Activation of carboxylic acids with Vilsmeier reagents for efficient ring closure.

- Tandem reactions involving nitroalkenes and arenes in the presence of superacids like triflic acid (TfOH) to achieve high yields rapidly.

Specific Preparation Method for 3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide

While direct literature on this exact compound is limited, the preparation can be inferred and adapted from the general methods for 3,5-disubstituted 1,2,4-oxadiazoles and carboxamide derivatives:

Synthesis of the 1,2,4-Oxadiazole Core

- Starting Materials: Amidoxime derivative corresponding to the aminomethyl substituent and a carboxylic acid or activated ester derivative of 1,2,3,4-tetrahydronaphthalen-1-yl carboxylic acid.

- Cyclization: Amidoxime and activated carboxylic acid derivative (e.g., acid chloride or ester activated by CDI) are reacted under heating (typically 100–120 °C) or microwave irradiation to form the 1,2,4-oxadiazole ring.

- Catalysts and Solvents: Pyridine or DMF as solvent; CDI as activating agent is preferred for in situ activation and cyclodehydration.

Introduction of Aminomethyl Group

- The aminomethyl group at the 3-position can be introduced by using an amidoxime bearing the aminomethyl substituent or by post-synthetic modification such as reductive amination or nucleophilic substitution on a suitable precursor.

Formation of the Carboxamide Linkage

- The N-(1,2,3,4-tetrahydronaphthalen-1-yl) carboxamide moiety is formed by coupling the oxadiazole-5-carboxylic acid intermediate with 1,2,3,4-tetrahydronaphthalen-1-amine using standard amide bond formation techniques (e.g., EDC/HOBt or DCC coupling).

Comparative Data Table of Preparation Methods for 1,2,4-Oxadiazoles

| Method | Starting Materials | Reaction Conditions | Catalysts/Activators | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride (Tiemann-Krüger) | Amidoximes, acyl chlorides | Heating, pyridine or TBAF catalyst | Pyridine, TBAF | Moderate (40–70%) | Simple, classical | Side products, purification issues |

| Amidoxime + Activated Ester (CDI, EDC) | Amidoximes, esters or acids + coupling agents | Heating (100–120 °C), DMF | CDI, EDC, DCC | Moderate to high (50–90%) | One-pot, in situ activation | Requires careful control of conditions |

| Microwave-Assisted Cyclization | Amidoximes, acyl chlorides/esters | Microwave irradiation, short time | NH4F/Al2O3, K2CO3 | High (70–90%) | Fast, environmentally friendly | Equipment needed |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles | Room temp, Pt(IV) catalyst | Pt(IV) complex | Low to moderate (20–50%) | Mild conditions | Expensive catalyst, low yield |

| One-Pot Superbase Method | Amidoximes, methyl/ethyl esters | Room temp, NaOH/DMSO | NaOH/DMSO | Variable (11–90%) | Simple purification | Long reaction time, substrate limitations |

| Vilsmeier Reagent Activation | Amidoximes, carboxylic acids | Room temp, Vilsmeier reagent | Vilsmeier reagent | Good to excellent (61–93%) | One-pot, good yields | Sensitive to functional groups |

Research Findings and Notes

- Microwave-assisted methods significantly reduce reaction times and improve yields, making them suitable for complex molecules like the target compound.

- The use of CDI as a coupling agent allows in situ activation of carboxylic acids and facilitates cyclodehydration to form the oxadiazole ring efficiently.

- One-pot methods reduce the number of purification steps and are more environmentally friendly.

- The presence of functional groups such as –OH or –NH2 in starting materials can limit the reaction scope and yields.

- Tandem reactions with superacids provide rapid synthesis but require substrates stable under strongly acidic conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization of α-haloketones with carboxamide precursors under acidic/basic conditions. Key steps:

- Oxadiazole Formation : Cyclization of thioamide intermediates with hydroxylamine .

- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

- Critical Conditions : Temperature (80–120°C), solvent polarity (DMF or THF), and catalysts (e.g., K₂CO₃ for deprotonation) significantly impact yield .

Q. Which spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify aromatic protons (δ 6.5–8.0 ppm) and carboxamide carbonyl (δ ~165 ppm).

- IR Spectroscopy : Confirm C=O stretching (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₇N₄O₂).

- X-ray Crystallography (if crystalline): Resolve stereochemistry .

Q. What are the primary biological targets or assays used to evaluate this compound?

- Methodological Answer : Screen for kinase inhibition (e.g., tyrosine kinases) or antimicrobial activity via:

- Enzyme-Linked Immunosorbent Assay (ELISA) : Measure IC₅₀ values.

- Microbroth Dilution : Assess minimum inhibitory concentration (MIC) against Gram-positive bacteria .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize synthesis parameters?

- Methodological Answer : Apply factorial design to test variables (temperature, solvent, catalyst ratio). Example workflow:

- Screening Phase : Use a Plackett-Burman design to identify critical factors.

- Optimization : Apply response surface methodology (RSM) to maximize yield.

- Validation : Confirm robustness via triplicate runs .

Q. What computational strategies predict reactivity or guide derivative design?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., cyclization energy barriers).

- Molecular Docking : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .

Q. How do structural modifications (e.g., substituent variation) alter physicochemical properties?

- Methodological Answer : Compare analogs using:

| Substituent | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| -CH₃ (Parent) | 2.1 | 0.15 | 120 |

| -OCH₃ | 1.8 | 0.30 | 85 |

| -NO₂ | 2.5 | 0.05 | >200 |

- Trends : Electron-withdrawing groups reduce solubility but may enhance target binding .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Investigate variables:

- Assay Conditions : pH, serum proteins, or reducing agents (e.g., DTT) may alter compound stability.

- Cell Line Variability : Use isogenic cell lines to control for genetic background .

Q. What mechanistic insights explain the compound’s reactivity under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the oxadiazole ring enhances electrophilic substitution at the tetrahydronaphthalene moiety.

- Basic Conditions : Deprotonation of the aminomethyl group facilitates nucleophilic reactions (e.g., acylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.